molecular formula C20H32N2O3 B2405038 3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 953989-43-0

3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2405038
CAS No.: 953989-43-0
M. Wt: 348.487
InChI Key: OBCUGHCGFXDWHH-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with diethoxy groups at the 3 and 4 positions, and a piperidine moiety attached via a methyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced by reacting the benzamide with 1-isopropyl-4-piperidinemethanol under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The diethoxy groups and the piperidine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-diethoxy-N-((1-methylpiperidin-4-yl)methyl)benzamide
  • 3,4-dimethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
  • 3,4-diethoxy-N-((1-ethylpiperidin-4-yl)methyl)benzamide

Uniqueness

3,4-diethoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to the specific combination of diethoxy groups and the isopropyl-substituted piperidine moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

3,4-diethoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-5-24-18-8-7-17(13-19(18)25-6-2)20(23)21-14-16-9-11-22(12-10-16)15(3)4/h7-8,13,15-16H,5-6,9-12,14H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCUGHCGFXDWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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